molecular formula C10H14ClN3 B1361653 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine CAS No. 885704-66-5

2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine

Cat. No.: B1361653
CAS No.: 885704-66-5
M. Wt: 211.69 g/mol
InChI Key: VBKTYBAQFJUFJS-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine is a heteroaromatic compound featuring a pyrazine core substituted with a chlorine atom at the 2-position and a 4-methylpiperidinyl group at the 6-position. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at para positions, confers unique electronic properties that influence reactivity and molecular interactions. The 4-methylpiperidinyl substituent introduces steric bulk and lipophilicity, making this compound of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

2-chloro-6-(4-methylpiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-7-12-6-9(11)13-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKTYBAQFJUFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine typically involves the reaction of 2,6-dichloropyrazine with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Types of Reactions:

    Substitution Reactions: The chlorine atom in 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazine derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed:

  • Substituted pyrazine derivatives
  • Oxidized or reduced forms of the original compound

Scientific Research Applications

2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Aromatic Properties

Pyrazine derivatives exhibit distinct electronic profiles due to nitrogen placement and substituent effects. For example:

  • Tetramethylpyrazine (C₈H₁₂N₂): A non-chlorinated analog with four methyl groups, it is a key aroma compound in cocoa and coffee. The absence of chlorine and presence of methyl groups enhance volatility and aroma intensity, contrasting with the chloro-substituted compound’s likely lower volatility and higher stability .
  • 2-Chloro-6-(cyclohexyloxy)pyrazine (C₁₁H₁₃ClN₂O): The cyclohexyloxy group introduces an ether linkage, altering electron distribution across the pyrazine ring. This modification may reduce reactivity in nucleophilic substitutions compared to amine-linked derivatives .

Data Table: Key Properties of Selected Pyrazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine C₁₀H₁₃ClN₄ 224.69 Chlorine, 4-methylpiperidine Potential neuropharmacological agent
2-Chloro-6-(1-pyrrolidinyl)pyrazine C₈H₁₀ClN₃ 183.64 Pyrrolidine Intermediate for bioactive molecules
2-Chloro-6-(1-piperazinyl)pyrazine C₈H₁₀ClN₅ 211.66 Piperazine Serotonin receptor modulation
Tetramethylpyrazine C₈H₁₂N₂ 136.20 Four methyl groups Aroma compound in food industries
2-Chloro-6-(cyclohexyloxy)pyrazine C₁₁H₁₃ClN₂O 240.69 Cyclohexyloxy ether Underexplored in drug discovery

Biological Activity

2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine is C10H13ClN2C_10H_{13}ClN_2, with a molecular weight of approximately 202.68 g/mol. The compound features a pyrazine ring substituted at the 2-position with a chlorine atom and at the 6-position with a piperidine moiety, which is further substituted by a methyl group. This structural configuration is crucial for its biological activity.

The biological activity of 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The compound may inhibit enzyme activity or alter cellular signaling, leading to effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, suggesting it could be developed into an antimicrobial agent.
  • Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells through modulation of cell cycle progression and inhibition of proliferation.

Antimicrobial Properties

Studies have indicated that 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine exhibits significant antimicrobial activity against various bacterial strains. For instance, assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.

Anticancer Properties

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. The following table summarizes the findings from various studies concerning its anticancer activity:

Cell Line IC50 (µM) Effect
MIA PaCa-25.0Induces apoptosis
PC-33.5Cell cycle arrest at G0/G1 phase
SCOV34.0Significant reduction in viability

These results suggest that the compound significantly reduces cell viability, particularly in prostate and pancreatic cancer cells, indicating its potential as an anticancer agent.

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the effects of 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine on the PC-3 prostate cancer cell line. The results showed that treatment with this compound led to a significant accumulation of cells in the G0/G1 phase, indicating cell cycle arrest and subsequent apoptosis induction. The study reported an IC50 value of 3.5 µM, demonstrating potent cytotoxicity against this cell line .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of this compound against various bacterial strains, including resistant strains. The results indicated that it inhibited bacterial growth effectively, suggesting its potential application as a novel antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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